![molecular formula C10H10BrCl2N B13088905 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole](/img/structure/B13088905.png)
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable indole precursor under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indole derivatives .
Scientific Research Applications
Medicinal Chemistry
The indole framework is a prevalent structure in many bioactive compounds. The specific compound has shown potential in several therapeutic areas:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The bromination and chlorination at specific positions enhance these activities by modifying the electronic properties of the molecule, which can lead to increased binding affinity to target proteins involved in cancer progression .
- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of indole derivatives. The presence of halogen atoms like bromine and chlorine is often associated with enhanced antimicrobial activity against various pathogens. This compound may exhibit similar effects, making it a candidate for further exploration as an antimicrobial agent .
Synthesis and Structural Modifications
The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves several chemical reactions that can be optimized for better yields and purities:
- Synthetic Pathways : Various synthetic methodologies have been developed to create indole derivatives efficiently. These methods often involve cyclization reactions that introduce halogen substituents at specific positions, enhancing the compound's biological activities .
- Structure-Activity Relationship Studies : Understanding how modifications to the indole structure affect its biological activity is crucial. For instance, varying the alkyl groups or substituents can lead to significant differences in potency and selectivity towards certain biological targets .
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethyl-1H-indole
- 6,7-Dichloro-2,3-dimethyl-1H-indole
- 3,3-Dimethyl-2,3-dihydro-1H-indole
Uniqueness
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1699340-46-9) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
- Molecular Formula : C₁₀H₁₀BrCl₂N
- Molecular Weight : 295.00 g/mol
- Structure : The compound features a bicyclic indole structure with bromine and chlorine substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
5-Bromo-6,7-dichloro derivative | Pseudomonas aeruginosa | 22 |
5-Bromo-6,7-dichloro derivative | Klebsiella pneumoniae | 25 |
Antiviral Activity
Indole derivatives have been evaluated for antiviral properties. For example, compounds with similar structures have shown inhibitory effects against dengue virus serotype 2 (DENV2) with half-maximal inhibitory concentrations (IC₅₀) indicating significant antiviral potential . The selectivity index (SI) is crucial for assessing the therapeutic window.
Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | SI |
---|---|---|---|---|
Iso-Pr-substituted derivative | DENV2 | 3.03 | 16.06 | 5.30 |
Iso-Bu derivative | DENV2 | 0.49 | 19.39 | 39.5 |
Anticancer Activity
The anticancer potential of indole derivatives has also been explored extensively. Various studies report that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549 by modulating signaling pathways involved in cell proliferation and survival .
Cell Line | IC₅₀ (mM) |
---|---|
MCF-7 | 0.69 |
A549 | 22 |
Case Study 1: Synthesis and In Vitro Evaluation
A study focused on synthesizing several halogenated indole derivatives, including the target compound, and evaluating their biological activity against cancer cell lines. The results indicated that the brominated derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including phosphodiesterase enzymes. The findings suggest that the structural modifications significantly influence binding interactions and biological efficacy .
Properties
Molecular Formula |
C10H10BrCl2N |
---|---|
Molecular Weight |
295.00 g/mol |
IUPAC Name |
5-bromo-6,7-dichloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10BrCl2N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |
InChI Key |
AKGOMMGEODZWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C(=C(C=C21)Br)Cl)Cl)C |
Origin of Product |
United States |
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